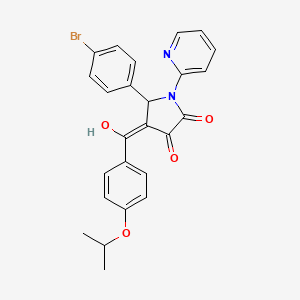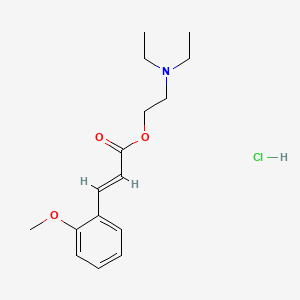![molecular formula C21H26N2O2 B5328400 1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5328400.png)
1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine, also known as MMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in various fields of medicine, including neuroscience and oncology.
Aplicaciones Científicas De Investigación
1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
In oncology, this compound has been shown to have antitumor activity against various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell survival, proliferation, and apoptosis. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, as well as to enhance the activity of antioxidant enzymes. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine for lab experiments is its high potency and selectivity towards its target molecules. It also has good solubility in various solvents, making it easy to handle and administer. However, one limitation of this compound is its potential toxicity at high doses, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential use in combination with other drugs or therapies for various diseases. Additionally, more studies are needed to evaluate its safety and efficacy in preclinical and clinical settings. Finally, the development of new derivatives of this compound with improved pharmacological properties may lead to the discovery of more potent and selective drugs for various diseases.
Métodos De Síntesis
1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine can be synthesized by the reaction of 1-(2-methoxyphenyl)piperazine with 3-(2-methoxyphenyl)-2-propenal in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as a yellow crystalline solid.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-24-20-11-5-3-8-18(20)9-7-13-22-14-16-23(17-15-22)19-10-4-6-12-21(19)25-2/h3-12H,13-17H2,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKHCLFGINVHSI-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328336.png)
![4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5328343.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B5328349.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5328371.png)
![N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5328379.png)
![N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B5328392.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5328394.png)
![2-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5328397.png)
![(3aR*,7aS*)-2-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5328404.png)
